
13-Val-alpha-msh (1-13)
描述
13-Val-alpha-msh (1-13) is a 13-amino acid peptide derived from the N-terminal sequence of alpha-melanocyte-stimulating hormone (α-MSH). Its structure includes Valine at position 13, a critical residue for receptor interaction. The full sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) is essential for its biological activity, particularly its antipyretic (fever-reducing) effects. Studies demonstrate that the intact peptide reduces fever in animal models at low doses when administered centrally or peripherally . The peptide’s potency is attributed to its conformational stability and receptor-binding efficiency, which depend on the complete 1-13 sequence.
准备方法
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Table 1: Comparison of t-Boc and Fmoc Strategies for SPPS
Stepwise Synthesis Protocol
Resin Selection and Amino Acid Loading
A Wang resin preloaded with the C-terminal valine amide is typically used. Loading efficiency is monitored via Kaiser tests to ensure >99% incorporation before subsequent couplings.
Activation and Coupling
Each amino acid (0.5 M in DMF) is activated with DIC (0.55 M) and HOBt (0.5 M) for 30 minutes. The mixture is added to the resin and agitated for 2 hours at 25°C. Incomplete couplings (<99%) necessitate recoupling with HBTU/DIPEA to drive reactions to completion .
Industrial-Scale Production
Automated SPPS Systems
Industrial synthesis employs automated peptide synthesizers with radial-flow columns to enhance solvent distribution. Source notes that scaling Fmoc-SPPS to kilogram quantities requires:
-
Temperature Control : 4°C to minimize aspartimide formation.
-
In-Line Analytics : Real-time UV monitoring at 301 nm to detect Fmoc deprotection.
Economic and Yield Considerations
-
Coupling Efficiency : 99.5% per step yields an overall 87% crude product for a 13-mer peptide.
-
Solvent Consumption : 30 L/kg resin, with DMF recovery systems reducing costs by 40% .
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). Source reports a linear gradient from 20% to 60% B over 60 minutes, achieving >98% purity.
Table 2: HPLC Purification Parameters
Parameter | Conditions |
---|---|
Column | C18, 250 × 4.6 mm, 5 µm |
Flow Rate | 1.5 mL/min |
Detection | UV at 220 nm |
Gradient | 20–60% B over 60 min |
Mass Spectrometry (MS) and Circular Dichroism (CD)
-
MS Analysis : Electrospray ionization (ESI-MS) confirms molecular weight (MW = 1634.8 Da) with <0.02% error .
-
CD Spectroscopy : Reveals a helical content of 15–20% in aqueous buffer, critical for receptor binding .
Stability and Degradation Mitigation
Gamma Irradiation Effects
Source demonstrates that gamma irradiation (1–8 kGy) induces methionine oxidation and backbone cleavage. Stabilization strategies include:
-
Lyophilization : Reduces hydrolytic degradation by 70%.
-
Antioxidant Additives : 0.1% ascorbic acid prevents methionine sulfoxide formation.
Enzymatic Degradation
Prolyl endopeptidase (PREP) cleaves 13-Val-alpha-MSH (1-13) into 1–12 fragments . Additives like aprotinin (1 µg/mL) inhibit proteolysis during storage.
Comparative Analysis with Analogues
Structural Modifications and Yield Impact
-
D-Valine Substitution : [D-Val¹³] analogues show 20% lower yields due to steric hindrance during coupling .
-
Acetylation/Amidation : N-terminal acetylation improves metabolic stability but requires additional purification steps .
Quality Control Benchmarks
Purity and Potency Standards
Residual Solvent Limits
-
TFA : <0.1% (ICH Q3C guidelines).
-
DMF : <880 ppm (OSHA permissible exposure limit).
化学反应分析
Types of Reactions
13-Val-alpha-msh (1-13) undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
科学研究应用
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of α-MSH(11-13) in models of traumatic brain injury. A study demonstrated that a single administration of this tripeptide significantly attenuated brain damage by reducing inflammation and apoptosis following experimental traumatic brain injury in mice. The administration of α-MSH(11-13) led to a notable decrease in secondary lesion volume and neuronal apoptosis, suggesting its potential as a therapeutic agent for neuroprotection in brain injuries .
Case Study: Traumatic Brain Injury
- Objective : To evaluate the neuroprotective effects of α-MSH(11-13).
- Method : Intraperitoneal injection of 1 mg/kg α-MSH(11-13) administered 30 minutes post-injury.
- Results :
- Reduced secondary lesion volume.
- Decreased activation of microglia.
- Inhibition of neuronal apoptosis as evidenced by reduced cleaved caspase-3 levels.
Antimicrobial Activity
The antimicrobial properties of α-MSH(11-13) have been extensively studied, particularly against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this peptide exhibits potent staphylocidal activity, effectively killing over 90% of bacterial cells at micromolar concentrations. The mechanism involves disruption of bacterial membranes, leading to cell depolarization and lysis .
Case Study: Antimicrobial Effectiveness
- Objective : To assess the antimicrobial efficacy of α-MSH(11-13).
- Method : Evaluation against methicillin-sensitive and resistant strains of Staphylococcus aureus.
- Results :
- Achieved >90% bacterial cell death.
- Comparable effectiveness to the full-length α-MSH peptide.
- Induced morphological changes in bacterial cells observed via electron microscopy.
Anti-inflammatory Effects
α-MSH(11-13) also exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This characteristic makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
Case Study: Inflammatory Response Modulation
- Objective : To investigate the anti-inflammatory effects of α-MSH(11-13).
- Method : Assessment in LPS-stimulated murine microglial cell cultures.
- Results :
- Inhibition of TNF-α and IL-6 production.
- Reduction in microglial activation markers.
Comparative Summary Table
Application | Methodology | Key Findings |
---|---|---|
Neuroprotection | Traumatic brain injury model | Reduced lesion volume and neuronal apoptosis |
Antimicrobial activity | Bacterial culture assays | >90% bacterial cell death; membrane disruption |
Anti-inflammatory effects | Microglial cell culture studies | Inhibition of pro-inflammatory cytokines |
Future Perspectives
The promising results surrounding the applications of α-MSH(11-13) suggest its potential utility in clinical settings. Future research should focus on:
- Clinical Trials : Establishing safety and efficacy in human subjects for neuroprotective and antimicrobial applications.
- Mechanistic Studies : Further elucidating the molecular pathways involved in its neuroprotective and anti-inflammatory actions.
- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.
作用机制
The mechanism of action of 13-Val-alpha-msh (1-13) involves binding to melanocortin receptors (MCRs) on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which then phosphorylates target proteins to exert various biological effects, including increased melanin production in melanocytes .
相似化合物的比较
Structural and Functional Differences
Alpha-MSH (11-13) Acetate (H-Lys-Pro-Val-OH)
- Sequence : Lys-Pro-Val (positions 11-13 of α-MSH).
- Molecular Weight : 402.49 g/mol (C₁₈H₃₄N₄O₆) .
- Activity : Retains antipyretic activity but requires higher doses (2–200 mg peripherally vs. 0.5–2.0 mg centrally for the full peptide). Its reduced potency suggests residues 1-10 are critical for optimal receptor engagement or metabolic stability .
Ac-[D-Val¹³] alpha-MSH (11-13)
- Sequence : Ac-Lys-Pro-D-Val-NH₂ (D-Valine substitution at position 13).
- Molecular Weight : 383.49 g/mol (C₁₈H₃₃N₅O₄) .
Alpha-MSH (1-10)
Comparative Data Table
Pharmacological Implications
- Residues 1-10 : Contribute to receptor binding or protect the 11-13 sequence from degradation.
- Residues 11-13 (Lys-Pro-Val) : Serve as the "message sequence" for antipyretic activity but require the full peptide for synergistic effects .
- Modifications : Acetylation/amidation (e.g., Ac-[D-Val¹³]) may improve pharmacokinetics but alter bioactivity .
生物活性
Overview
13-Val-alpha-msh (1-13) is a synthetic analog of the naturally occurring peptide alpha-melanocyte-stimulating hormone (α-MSH), which is known for its diverse biological activities, including pigmentation, anti-inflammatory effects, and antimicrobial properties. This article delves into the biological activity of 13-Val-alpha-msh (1-13), focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Target Receptors:
The primary target of 13-Val-alpha-msh (1-13) is the melanocortin receptor, particularly the MC1R found in melanocytes. Binding to these receptors activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) in cells. This signaling cascade results in enhanced melanin production and pigmentation in skin cells.
Biochemical Pathways:
The activation of MC1R by 13-Val-alpha-msh (1-13) initiates several downstream effects:
- Melanin Synthesis: Increased cAMP levels stimulate melanin production, contributing to skin pigmentation.
- Anti-inflammatory Response: The peptide modulates cytokine production in immune cells through cAMP-dependent pathways, which can reduce inflammation .
- Antimicrobial Activity: Recent studies have shown that 13-Val-alpha-msh (1-13) exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .
Antimicrobial Properties
Research has demonstrated that 13-Val-alpha-msh (1-13) possesses significant antimicrobial activity. For instance:
- Staphylococcus aureus: The peptide has been shown to kill over 90% of both methicillin-sensitive and methicillin-resistant strains at micromolar concentrations. It disrupts bacterial membranes, leading to cell lysis .
- Candida albicans: Similar efficacy has been observed against fungal pathogens, indicating a broad spectrum of antimicrobial activity .
Anti-inflammatory Effects
In addition to its antimicrobial properties, 13-Val-alpha-msh (1-13) plays a role in modulating inflammatory responses:
- The peptide reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thus potentially alleviating conditions characterized by excessive inflammation .
- Its immunomodulatory effects are particularly relevant in treating inflammatory diseases and conditions like arthritis and colitis .
Comparative Studies
A study comparing the antimicrobial activities of various α-MSH fragments revealed that C-terminal fragments like α-MSH(11-13), which includes the sequence found in 13-Val-alpha-msh (1-13), are highly effective against bacteria. These fragments were shown to permeabilize bacterial membranes effectively, leading to cell death .
Peptide Fragment | Activity Against S. aureus | Activity Against C. albicans |
---|---|---|
α-MSH(1-5) | Ineffective | Ineffective |
α-MSH(6-13) | >90% kill rate | Significant activity |
α-MSH(11-13) | >90% kill rate | Significant activity |
Therapeutic Applications
Research indicates potential therapeutic applications for 13-Val-alpha-msh (1-13) in various fields:
- Dermatology: Its ability to stimulate melanin production makes it a candidate for treatments related to skin pigmentation disorders.
- Infectious Diseases: Given its antimicrobial properties, it could be developed into new treatments for infections caused by resistant bacteria and fungi .
- Immunology: The anti-inflammatory effects suggest applications in managing autoimmune diseases and other inflammatory conditions .
常见问题
Basic Research Questions
Q. What are the methodological best practices for synthesizing and characterizing 13-Val-alpha-MSH (1-13) in vitro?
- Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols with Fmoc/t-Bu chemistry, ensuring proper deprotection and coupling efficiency. Post-synthesis, purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Characterize purity (>95%) via analytical HPLC and confirm identity using mass spectrometry (MALDI-TOF or ESI-MS). For structural validation, circular dichroism (CD) spectroscopy in aqueous buffers can assess secondary structure. Ensure experimental reproducibility by documenting solvent ratios, temperature, and purification thresholds in detail .
Q. How should researchers design assays to evaluate the biological activity of 13-Val-alpha-MSH (1-13)?
- Answer : Use receptor-binding assays (e.g., melanocortin receptor MC1R or MC4R transfected into HEK293 cells) with fluorescent or radiolabeled ligands. Include competitive binding curves to calculate IC50 values. For functional activity, measure cAMP production via ELISA or luciferase-based reporters. Normalize data to positive controls (e.g., α-MSH) and account for inter-assay variability by repeating experiments across multiple plates/days. Statistical significance (p < 0.05) must be validated using ANOVA or t-tests with Bonferroni correction .
Q. What are the critical parameters for optimizing stability studies of 13-Val-alpha-MSH (1-13) in physiological buffers?
- Answer : Conduct stability assays in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, 24, and 48 hours. Quantify degradation via RP-HPLC and confirm fragments using LC-MS. Include protease inhibitors (e.g., aprotinin) to distinguish enzymatic vs. chemical degradation. Report degradation half-life (t1/2) and use Arrhenius plots if extrapolating shelf-life. Raw data must include chromatograms and mass spectra for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of 13-Val-alpha-MSH (1-13) across studies?
- Answer : Perform meta-analysis of existing data to identify variables (e.g., receptor isoforms, assay temperature, ligand concentration ranges). Replicate key studies under standardized conditions, using the same cell line and buffer composition. Apply Bland-Altman plots to assess agreement between datasets. If discrepancies persist, use molecular dynamics simulations to explore conformational flexibility impacting receptor interactions .
Q. What experimental strategies are recommended for elucidating the downstream signaling mechanisms of 13-Val-alpha-MSH (1-13)?
- Answer : Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) profiling in target cells. Use CRISPR-Cas9 to knockout candidate signaling nodes (e.g., CREB, ERK1/2) and validate their roles in pathway activation. For in vivo relevance, employ tissue-specific knockout models and compare wild-type vs. mutant responses. Triangulate findings with inhibitor studies (e.g., H89 for PKA) to confirm mechanistic hierarchy .
Q. How should researchers address variability in pharmacokinetic data for 13-Val-alpha-MSH (1-13) across animal models?
- Answer : Standardize administration routes (e.g., intravenous vs. subcutaneous) and use isotope-labeled peptide for precise LC-MS/MS quantification in plasma/tissues. Control for metabolic differences by selecting genetically homogeneous animal strains. Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability. Report confidence intervals for AUC and clearance rates .
Q. Methodological Tables
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQINYFFIKILA-PDEGJNOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H108N20O20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1665.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10466-28-1 | |
Record name | alpha-Msh (1-13), val(13)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。